3,3-dichloro-1,3-dihydro-2H-indol-2-one
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Overview
Description
3,3-dichloro-1,3-dihydro-2H-indol-2-one is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound this compound is characterized by the presence of two chlorine atoms at the 3-position and a carbonyl group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dichloro-1,3-dihydro-2H-indol-2-one typically involves the chlorination of 1,3-dihydro-2H-indol-2-one. One common method is the reaction of 1,3-dihydro-2H-indol-2-one with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale chlorination reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,3-dichloro-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents. The reactions are carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are carried out in acidic or basic conditions depending on the desired product.
Major Products Formed
Substitution Reactions: The major products are substituted indoles with various functional groups replacing the chlorine atoms.
Reduction Reactions: The major product is 3,3-dichloro-1,3-dihydro-2H-indol-2-ol.
Oxidation Reactions: The major products are oxidized derivatives of this compound.
Scientific Research Applications
3,3-dichloro-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. It is also used as a reference compound in pharmacological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-dichloro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3,3-dichloro-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds such as:
3,3-dichloro-6-nitro-1,3-dihydro-2H-indol-2-one: This compound has a nitro group at the 6-position, which can significantly alter its chemical and biological properties.
1,3-dihydro-2H-indol-2-one: The absence of chlorine atoms makes this compound less reactive in substitution reactions.
2,3-dihydroindole-2-one: This compound lacks the chlorine atoms and has different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
3,3-dichloro-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGLCBPNOIWKDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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